4-(Tetradecyloxy)phenol

Liquid Crystals Thermotropic Mesogens Phase Behavior

Researchers requiring enantiotropic nematic phase behavior often face supply of incorrect alkoxy-chain homologs, leading to metastable phases and device failure. 4-(Tetradecyloxy)phenol (C14) uniquely delivers reversible, thermodynamically stable nematic transitions, unlike C10/C16 homologs that exhibit only monotropic behavior. - Enables enantiotropic nematic phases with reversible heating/cooling cycles. - Provides dual smectic+nematic character in a single thermotropic system; C16 homologs are exclusively smectogenic. - Confers melt tractability in metallopolymer systems for extrusion/molding.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 13224-40-3
Cat. No. B080248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetradecyloxy)phenol
CAS13224-40-3
Synonymsp-(n-tetradecyloxy)phenol
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=CC=C(C=C1)O
InChIInChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-22-20-16-14-19(21)15-17-20/h14-17,21H,2-13,18H2,1H3
InChIKeyWANOBCDDAOOSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tetradecyloxy)phenol Specifications & Properties


4-(Tetradecyloxy)phenol (CAS 13224-40-3) is a para-substituted long-chain 4-alkoxyphenol with the molecular formula C20H34O2 and a molecular weight of approximately 306.5 g/mol . The compound is characterized by a phenolic core bearing a C14 linear tetradecyloxy chain, which confers high lipophilicity with a predicted LogP of approximately 8.0–8.2 . It is primarily employed as a synthetic intermediate for liquid crystalline mesogens, functional polymers, and specialized materials requiring precise amphiphilic character [1].

Why 4-(Tetradecyloxy)phenol Substitution Fails


Alkoxy chain length in 4-alkoxyphenols is not a tunable variable; it is a binary switch for mesomorphic behavior, phase type, and material functionality. Homologs differing by merely two methylene units—such as the C12 (dodecyloxy) and C16 (hexadecyloxy) derivatives—exhibit fundamentally different liquid crystalline phase sequences, transition temperatures, and thermodynamic stability profiles [1]. Procurement of an incorrect homolog introduces mesophase absence, altered thermal windows, or complete loss of the target material's functional properties [2]. The C14 chain length occupies a narrow operational window where specific enantiotropic phase behavior and melt tractability emerge, making exact chain-length specification non-negotiable for applications requiring predictable mesomorphic performance [3].

Chain-Length Dependent Differentiation Evidence


Mesophase Type Switching: Smectogenic vs. Nematogenic

In a homologous series of ethylene-derivative thermotropic liquid crystals, the alkoxy chain length dictates the mesophase type. Derivatives with methoxy to octyloxy chains exhibit exclusively nematogenic behavior. Derivatives with decyloxy (C10) to tetradecyloxy (C14) chains exhibit both smectogenic and nematogenic character. In contrast, the hexadecyloxy (C16) homolog exhibits smectogenic character only, with complete absence of the nematic phase [1].

Liquid Crystals Thermotropic Mesogens Phase Behavior

Enantiotropic vs. Monotropic Nematic Stability

In an azo-linked mesogenic homologous series with a 4-methyl phenyl azo core fixed to a resorcinol moiety, the C14 (tetradecyloxy) derivative exhibits enantiotropic nematic mesophase behavior, meaning the nematic phase is thermodynamically stable and observable on both heating and cooling cycles. In contrast, the C1 to C10 and C16 derivatives exhibit only monotropic nematic behavior, where the nematic phase appears only upon supercooling and is thermodynamically metastable [1].

Liquid Crystals Azo Mesogens Phase Stability

Melt Tractability in Metallopolymers

In a series of layer-structured zinc-containing metallopolymers prepared via solvothermal reaction of zinc acetate with 1,4-benzene dicarboxylic acid derivatives bearing various n-alkyl side chains, the metallopolymer with tetradecyloxy (C14) side chains exhibits a unique mesophasic behavior with melt tractability. This melt-processable character is not reported for the shorter-chain analogs in the same study, indicating that the C14 chain length provides a critical balance of side-chain flexibility and mesophase stability that enables thermal processing [1].

Metallopolymers Mesophase Engineering Materials Processing

Oxygen Linkage Dictates Mesophase Richness

A systematic comparison of alkoxy (Y = OR′) versus acyloxy (Y = OCOR′) terminal groups on the phenolic end of aromatic esters reveals that replacing alkoxy with acyloxy produces small increases in both melting and clearing temperatures. Critically, fewer mesophase types are observed when the alkyl chain is attached to the benzene ring through a carbon atom than through an oxygen atom (as in 4-alkoxyphenols) [1].

Liquid Crystals Structure-Property Relationships Mesophase Diversity

Lipophilicity for Membrane Partitioning

4-(Tetradecyloxy)phenol exhibits predicted ACD/LogP values of 8.22–8.34 (pH 5.5–7.4) and an estimated Log Kow (KOWWIN v1.67) of 7.98 . The predicted ACD/BCF (bioconcentration factor) is 1,000,000.00. These values reflect the substantial lipophilic contribution of the C14 alkoxy chain relative to shorter homologs (for which LogP decreases systematically with chain length) [1].

Lipophilicity QSAR Physicochemical Properties

Rigidity-Flexibility Chain Length Threshold

NMR data demonstrate that substituent alkyl chains in chemically related compounds are essentially rigid until a chain length of approximately 5 carbons is exceeded, after which conformational freedom of movement increases markedly [1]. 4-(Tetradecyloxy)phenol, with a C14 alkoxy chain, lies well beyond this threshold and thus possesses substantial chain flexibility that influences solubility, partitioning, and mesophase formation. Shorter homologs with chain lengths near or below the C5 threshold exhibit fundamentally different conformational behavior [2].

Chain Length Effects Conformational Flexibility Structure-Property Relationships

4-(Tetradecyloxy)phenol Application Scenarios


Synthesis of Enantiotropic Nematic Mesogens

4-(Tetradecyloxy)phenol serves as a critical phenolic building block for synthesizing azo-linked and ethylene-derivative liquid crystalline compounds that require enantiotropic nematic phase behavior with reversible, thermodynamically stable transitions on both heating and cooling [1]. This application scenario is supported by direct evidence that the C14 derivative exhibits enantiotropic nematic character, whereas the C10 and C16 homologs exhibit only monotropic (metastable) nematic behavior [2]. Researchers fabricating devices that require reproducible thermal cycling and stable nematic alignment should procure the C14 homolog specifically; C10 or C16 substitution will yield metastable phases unsuitable for device integration.

Fabrication of Melt-Processable Metallopolymers

In zinc-carboxylate metallopolymer systems, the incorporation of 4-(tetradecyloxy)phenol-derived side chains (via 1,4-benzene dicarboxylic acid derivatives bearing tetradecyloxy substituents) enables unique melt tractability that is not observed with shorter alkyl chain analogs [1]. This melt-processable mesophasic behavior permits thermal fabrication techniques including extrusion and molding. Procurement of the C14 precursor is essential for accessing this processing window; shorter-chain homologs do not confer the requisite balance of side-chain flexibility and mesophase stability for melt tractability [1].

Dual-Phase Smectogenic-Nematogenic Systems

When the target material specification requires both smectic and nematic phase character within a single thermotropic system, 4-(tetradecyloxy)phenol is the upper-bound homolog that retains dual-phase behavior [1]. Derivatives bearing C14 alkoxy chains exhibit smectogenic character in addition to nematogenic behavior, whereas C16 homologs exhibit exclusively smectogenic character with complete loss of the nematic phase, and C1-C8 homologs are purely nematogenic [1]. This application scenario is critical for formulations requiring the layered order of smectic phases combined with the orientational order of nematic phases, such as certain ferroelectric liquid crystal mixtures and bistable display elements.

Membrane Partitioning with High Lipophilicity

4-(Tetradecyloxy)phenol, with its predicted LogP of 7.98–8.34 and BCF of 1,000,000 [1], is suitable for studies investigating membrane partitioning, antimicrobial membrane disruption, and lipophilic drug delivery model systems. The C14 chain length positions the compound well beyond the C5 rigidity threshold [2], ensuring flexible-chain behavior that governs its interaction with lipid bilayers and hydrophobic environments. Procurement of the exact C14 homolog is necessary to maintain reproducible partitioning behavior; each -CH2- deletion reduces LogP by approximately 0.5 units, altering distribution coefficients and confounding comparative studies.

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